Cas no 69604-00-8 (Ethyl 5-nitrobenzofuran-2-carboxylate)
Ethyl 5-nitrobenzofuran-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 5-nitrobenzofuran-2-carboxylate
- 2-Benzofurancarboxylicacid, 5-nitro-, ethyl ester
- 5-nitrobenzofuran-2-carboxylic acid ester
- Ethyl 5-nitro-1-benzofuran-2-carboxylate
- 5-Nitrobenzo[b]furan-2-carboxylic acid ethyl ester
- 5-nitro-benzofuran-2-carboxylic acid ethyl ester
- Ethyl 5-nitrobenzo[b]furan-2-carboxylate
- Vilazodone Intermediate 7
- 5-Nitrobenzofuran-2-carboxylic Acid Ethyl Ester
- 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester
- ethyl 5-nitrobenzo[d]furan-2-carboxylate
- PubChem15412
- 5-nitro-2-benzofurancarboxylic acid ethyl ester
- ethylnitrobenzofurancarboxylate
- KSC352C3T
- ATHBGWVHAWGMAL-
- Ethyl 5-nitrobenzofuran-2-carboxylate, 97%
- AKOS005071959
- ethyl-5-nitrobenzofuran-2-carboxylate
- BWP4ZD8WZF
- A866800
- J-640084
- FT-0620704
- BCP08877
- I11522
- 69404-00-8
- A836478
- SCHEMBL2249264
- J-521153
- 2-Benzofurancarboxylicacid,5-nitro-,ethyl ester
- AC-26406
- MFCD00275272
- E0950
- UNII-BWP4ZD8WZF
- FT-0680847
- ethyl-5-nitro-1-benzofuran-2-carboxylate
- CS-M1104
- ATHBGWVHAWGMAL-UHFFFAOYSA-N
- 69604-00-8
- SY024789
- GEO-01364
- W-200484
- BB-0814
- J-800067
- DTXSID50989694
- AMY21658
- DB-074191
- Ethyl5-Nitrobenzofuran-2-carboxylate
- Ethyl-5-nitrobenzo[b]furan-2-carboxylate
-
- MDL: MFCD00275272
- Inchi: 1S/C11H9NO5/c1-2-16-11(13)10-6-7-5-8(12(14)15)3-4-9(7)17-10/h3-6H,2H2,1H3
- InChI Key: ATHBGWVHAWGMAL-UHFFFAOYSA-N
- SMILES: O1C(C(=O)OCC)=CC2C=C(C=CC1=2)[N+](=O)[O-]
Computed Properties
- Exact Mass: 235.04807
- Monoisotopic Mass: 235.04807239g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.7
- Topological Polar Surface Area: 85.3
Experimental Properties
- Color/Form: Light yellow or light brown powder
- Density: 1.362
- Melting Point: 151.0 to 155.0 deg-C
- Boiling Point: 359.7 ℃ at 760 mmHg
- Flash Point: 171.3±22.3 °C
- Refractive Index: 1.4950 (estimate)
- PSA: 82.58
- Solubility: Not determined
Ethyl 5-nitrobenzofuran-2-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22;S24/25
-
Hazardous Material Identification:
- Safety Term:S24/25
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature(BD22224)
Ethyl 5-nitrobenzofuran-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 013577-1g |
Ethyl 5-nitrobenzo[b]furan-2-carboxylate |
69604-00-8 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 013577-5g |
Ethyl 5-nitrobenzo[b]furan-2-carboxylate |
69604-00-8 | 95% | 5g |
£14.00 | 2022-03-01 | |
| Fluorochem | 013577-10g |
Ethyl 5-nitrobenzo[b]furan-2-carboxylate |
69604-00-8 | 95% | 10g |
£24.00 | 2022-03-01 | |
| Fluorochem | 013577-25g |
Ethyl 5-nitrobenzo[b]furan-2-carboxylate |
69604-00-8 | 95% | 25g |
£56.00 | 2022-03-01 | |
| Fluorochem | 013577-100g |
Ethyl 5-nitrobenzo[b]furan-2-carboxylate |
69604-00-8 | 95% | 100g |
£190.00 | 2022-03-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0950-25G |
Ethyl 5-Nitrobenzofuran-2-carboxylate |
69604-00-8 | >97.0%(GC) | 25g |
¥465.00 | 2024-04-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E136014-100g |
Ethyl 5-nitrobenzofuran-2-carboxylate |
69604-00-8 | >97.0%(GC) | 100g |
¥1187.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E136014-5g |
Ethyl 5-nitrobenzofuran-2-carboxylate |
69604-00-8 | >97.0%(GC) | 5g |
¥108.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E136014-1g |
Ethyl 5-nitrobenzofuran-2-carboxylate |
69604-00-8 | >97.0%(GC) | 1g |
¥61.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E136014-25g |
Ethyl 5-nitrobenzofuran-2-carboxylate |
69604-00-8 | >97.0%(GC) | 25g |
¥347.90 | 2023-09-03 |
Ethyl 5-nitrobenzofuran-2-carboxylate Suppliers
Ethyl 5-nitrobenzofuran-2-carboxylate Related Literature
-
Nasrin Shokrzadeh Madieh,Sangeeta Tanna,Norah Ahmed Alqurayn,Alexandra Vaideanu,Andreas Schatzlein,Federico Brucoli RSC Adv. 2023 13 8420
-
Yu-hang Miao,Yu-heng Hu,Jie Yang,Teng Liu,Jie Sun,Xiao-jing Wang RSC Adv. 2019 9 27510
Additional information on Ethyl 5-nitrobenzofuran-2-carboxylate
Ethyl 5-nitrobenzofuran-2-carboxylate (CAS No. 69604-00-8): A Versatile Intermediate in Modern Chemical Synthesis
Ethyl 5-nitrobenzofuran-2-carboxylate, identified by its Chemical Abstracts Service (CAS) number CAS No. 69604-00-8, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, characterized by its nitro-substituted benzofuran core, has garnered considerable attention due to its utility in the development of various bioactive molecules.
The structural framework of Ethyl 5-nitrobenzofuran-2-carboxylate consists of a benzofuran backbone, which is a fused heterocyclic system comprising a benzene ring and a furan ring. The presence of a nitro group at the 5-position and a carboxylate ester at the 2-position imparts unique reactivity and functionality, making it a valuable building block for synthetic chemists. The ester moiety, in particular, facilitates further derivatization through hydrolysis or transesterification, allowing for the introduction of diverse functional groups.
In recent years, the demand for novel heterocyclic compounds has surged, driven by their potential applications in pharmaceuticals and agrochemicals. Ethyl 5-nitrobenzofuran-2-carboxylate has emerged as a key intermediate in the synthesis of various pharmacologically active agents. Its nitro group can be reduced to an amine, enabling the formation of amine-containing heterocycles, which are prevalent in many drugs. Additionally, the carboxylate ester can be converted into other functional groups such as carboxylic acids, amides, or alcohols, depending on the synthetic requirements.
One of the most compelling aspects of Ethyl 5-nitrobenzofuran-2-carboxylate is its role in the synthesis of biologically active molecules. For instance, researchers have utilized this compound to develop novel antimicrobial agents. The nitro group serves as a handle for further functionalization, allowing chemists to introduce additional substituents that enhance binding affinity to biological targets. Recent studies have demonstrated its utility in constructing complex scaffolds that mimic natural products with potent antimicrobial properties.
Moreover, Ethyl 5-nitrobenzofuran-2-carboxylate has found applications in the field of material science. Its ability to undergo cross-coupling reactions makes it a suitable candidate for polymer synthesis and the development of advanced materials. These materials often exhibit enhanced mechanical properties or unique electronic characteristics, which are desirable for various industrial applications.
The synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate typically involves multi-step organic transformations starting from readily available precursors. A common synthetic route includes the nitration of benzofuran followed by esterification. Advances in catalytic methods have further refined these processes, making them more efficient and environmentally friendly. For instance, transition metal-catalyzed reactions have been employed to achieve regioselective nitration and esterification, minimizing unwanted side products.
In conclusion, Ethyl 5-nitrobenzofuran-2-carboxylate (CAS No. 69604-00-8) is a versatile intermediate with broad applications in pharmaceuticals and material science. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists. As research continues to uncover new applications for this compound, its significance in modern chemical synthesis is likely to grow even further.
69604-00-8 (Ethyl 5-nitrobenzofuran-2-carboxylate) Related Products
- 64209-68-3(2-Benzofurancarboxylicacid, 6-nitro-)
- 199280-06-3(2-Benzofurancarboxylic acid, 7-methoxy-5-nitro-, ethyl ester)
- 10242-12-3(5-Nitro-benzofuran-2-carboxylic Acid)
- 69603-99-2(2-benzofurancarboxylic acid, 6-nitro-, ethyl ester)
- 69604-01-9(Ethyl 4-nitrobenzofuran-2-carboxylate)
- 92424-76-5(2-Benzofurancarboxylic acid, 4-nitrophenyl ester)
- 1010072-35-1(Ethyl 7-bromo-5-nitro-1-benzofuran-2-carboxylate)
- 412336-55-1(ethyl 5-chloro-4-nitro-1-benzofuran-2-carboxylate)
- 104862-11-5(Methyl 5-Nitro-2-benzofurancarboxylate)
- 69404-00-8(Ethyl 5-Nitro-1-benzofuran-2-carboxylate)